molecular formula C21H18N4OS2 B2371746 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1207023-40-2

2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2371746
CAS No.: 1207023-40-2
M. Wt: 406.52
InChI Key: UUQUHDALJJVUCR-UHFFFAOYSA-N
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Description

The compound “2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide” is a derivative of thiazole and imidazole, both of which are five-membered heterocyclic compounds . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic . Imidazole is also a common feature in a variety of natural products and medicinal agents .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring and an imidazole ring. Thiazole is a 5-membered ring system containing a sulfur atom and a nitrogen atom. Imidazole is also a 5-membered ring, but it contains two nitrogen atoms . The exact structure of this compound would require further computational or experimental analysis.

Scientific Research Applications

Anticancer Potential

Compounds structurally similar to 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide have been extensively studied for their anticancer properties. For instance, Evren et al. (2019) synthesized derivatives like 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenyl thiazol-2-yl)acetamide, which exhibited significant apoptosis in lung adenocarcinoma cells, although not as potent as cisplatin (Evren et al., 2019). Additionally, Duran and Demirayak (2012) reported the synthesis of similar compounds that showed reasonable anticancer activity against various human tumor cell lines, particularly melanoma-type cell lines (Duran & Demirayak, 2012).

Antibacterial and Antifungal Activities

These compounds have also been explored for their antimicrobial properties. Ramalingam et al. (2019) synthesized derivatives with significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019). Similarly, compounds synthesized by Saravanan et al. (2010) demonstrated significant anti-bacterial and anti-fungal activities (Saravanan et al., 2010).

Antioxidant Properties

The antioxidant capacity of these compounds is another area of interest. Talapuru et al. (2014) reported the synthesis of amidomethane sulfonyl-linked bis heterocycles, which showed excellent antioxidant activity (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).

Optoelectronic Properties

Additionally, these compounds have been investigated for their optoelectronic properties. Camurlu and Guven (2015) synthesized thiazole-containing monomers with potential applications in optoelectronics (Camurlu & Guven, 2015).

Analgesic Effects

Thiazole derivatives, including those structurally similar to the compound , have shown analgesic effects. Saravanan et al. (2011) synthesized novel thiazole derivatives that exhibited significant analgesic activities in mice (Saravanan, Alagarsamy, Prakash, Kumar, & Selvam, 2011).

Future Directions

Thiazole and imidazole derivatives are a topic of ongoing research due to their wide range of biological activities . Future research may focus on optimizing the synthesis of these compounds, exploring their mechanisms of action, and developing new derivatives with improved properties. This compound, with its combination of thiazole and imidazole rings, could be a promising candidate for further study.

Properties

IUPAC Name

2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS2/c1-15-7-9-17(10-8-15)25-18(16-5-3-2-4-6-16)13-23-21(25)28-14-19(26)24-20-22-11-12-27-20/h2-13H,14H2,1H3,(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQUHDALJJVUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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